N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine
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Overview
Description
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine is a synthetic organic compound featuring a unique structure that combines a cyclopropyl group, an oxadiazole ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Pyrrolidine Derivative Formation: The pyrrolidine moiety can be synthesized through the reaction of appropriate amines with cyclic anhydrides or through reductive amination processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the nitrogen atoms.
Reduction: Reduction reactions could target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylpyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to ring-opened products.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine may exhibit interesting pharmacological properties. Compounds containing oxadiazole rings are known for their antimicrobial, anti-inflammatory, and anticancer activities .
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. The presence of the oxadiazole ring suggests it might interact with biological targets involved in various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to these targets, while the cyclopropyl and pyrrolidine groups might influence the compound’s overall bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride
- N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl
Uniqueness
Compared to similar compounds, N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine stands out due to its specific combination of functional groups. The presence of both a cyclopropyl group and a pyrrolidine moiety, along with the oxadiazole ring, provides a unique set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H18N4O/c1-15(9-4-5-12-6-9)7-10-13-14-11(16-10)8-2-3-8/h8-9,12H,2-7H2,1H3 |
InChI Key |
XPZIQAQQVSUXOR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NN=C(O1)C2CC2)C3CCNC3 |
Origin of Product |
United States |
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